Methyl 3,3-dichloro-2,2,3-trifluoropropanoate
Overview
Description
Methyl 3,3-dichloro-2,2,3-trifluoropropanoate is an organic compound with the molecular formula C4H3Cl2F3O2. It is a colorless to almost colorless clear liquid that is used in various chemical applications. The compound contains a trifluoromethyl group, which imparts unique chemical properties, making it valuable in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,3-dichloro-2,2,3-trifluoropropanoate can be synthesized through several methods. One common route involves the reaction of methyl 3,3,3-trifluoropropionate with chlorine gas under controlled conditions. The reaction typically requires a catalyst and is conducted at a specific temperature to ensure the selective chlorination of the compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,3-dichloro-2,2,3-trifluoropropanoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: It can be reduced to form different derivatives, depending on the reducing agents used.
Oxidation Reactions: The compound can be oxidized under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while reduction can produce different alcohols or hydrocarbons.
Scientific Research Applications
Methyl 3,3-dichloro-2,2,3-trifluoropropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3,3-dichloro-2,2,3-trifluoropropanoate involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to specific targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,3,3-trifluoropropionate: This compound lacks the chlorine atoms and has different reactivity and applications.
Methyl 2,2,3-trifluoropropanoate: Similar in structure but with different substitution patterns, leading to varied chemical properties.
Methyl 2,3-dichloro-2,3,3-trifluoropropanoate: Another closely related compound with different chlorine substitution.
Uniqueness
Methyl 3,3-dichloro-2,2,3-trifluoropropanoate is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. The combination of these halogens makes the compound highly versatile in synthetic applications and valuable in various research fields.
Biological Activity
Methyl 3,3-dichloro-2,2,3-trifluoropropanoate is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological effects, its mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is classified as an organofluorine compound. Its chemical structure is characterized by the presence of multiple halogen atoms, which contribute to its reactivity and biological interactions. The molecular formula is .
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key areas of interest include:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. For instance, it has been shown to inhibit the growth of certain bacteria and fungi in vitro.
- Cytotoxic Effects : Studies have demonstrated that this compound can induce cytotoxicity in various cancer cell lines. The mechanism appears to involve the disruption of cellular membranes and interference with metabolic processes.
- Endocrine Disruption : Due to its structural similarities with known endocrine disruptors, there is concern regarding its potential effects on hormonal pathways in both wildlife and humans.
Case Study 1: Antimicrobial Properties
In a study examining the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus, the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests a potent antimicrobial effect compared to conventional antibiotics.
Pathogen | MIC (µg/mL) |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 16 |
Case Study 2: Cytotoxicity in Cancer Cells
A series of experiments assessed the cytotoxic effects of this compound on human cancer cell lines. The results indicated that at concentrations above 50 µM, the compound significantly reduced cell viability.
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 45 |
MCF-7 (breast cancer) | 38 |
A549 (lung cancer) | 50 |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Membrane Disruption : The presence of halogen atoms contributes to the compound's ability to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells through ROS generation, which can lead to apoptosis in cancer cells.
- Hormonal Pathway Interference : There is evidence suggesting that this compound can mimic or inhibit hormonal signals by interacting with hormone receptors.
Properties
IUPAC Name |
methyl 3,3-dichloro-2,2,3-trifluoropropanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2F3O2/c1-11-2(10)3(7,8)4(5,6)9/h1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PATBPNFTBVMNKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(F)(Cl)Cl)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001252618 | |
Record name | Methyl 3,3-dichloro-2,2,3-trifluoropropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001252618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13291-19-5 | |
Record name | Methyl 3,3-dichloro-2,2,3-trifluoropropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13291-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3,3-dichloro-2,2,3-trifluoropropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001252618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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